molecular formula C7H8O3 B1205977 2-Methoxyhydroquinone CAS No. 824-46-4

2-Methoxyhydroquinone

Cat. No.: B1205977
CAS No.: 824-46-4
M. Wt: 140.14 g/mol
InChI Key: LAQYHRQFABOIFD-UHFFFAOYSA-N
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Description

2-Methoxyhydroquinone, also known as 2,5-dihydroxyanisole, is an organic compound with the molecular formula (CH3O)C6H3(OH)2. It is a derivative of hydroquinone, where one of the hydrogen atoms in the benzene ring is replaced by a methoxy group (–OCH3). This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

2-Methoxyhydroquinone can be synthesized through several methods. One common laboratory method involves the oxidative deformylation of vanillin using hydrogen peroxide in an alkaline medium . This method yields this compound with a high purity and is scalable for industrial production. Another method involves the microbial conversion of guaiacyl units using Aspergillus niger cell factories . This biotechnological approach is environmentally friendly and can be optimized for large-scale production.

Chemical Reactions Analysis

2-Methoxyhydroquinone undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Energy Storage Applications

Redox-Flow Batteries
One of the most promising applications of 2-methoxyhydroquinone is in the development of redox-flow batteries. A study demonstrated that this compound can be synthesized from vanillin and used as a catholyte in aqueous redox-flow batteries. The research highlighted its ability to maintain a high capacity retention of 87.4% after 250 cycles, showcasing its potential for sustainable energy storage solutions .

Table 1: Performance Metrics of this compound in Redox-Flow Batteries

ParameterValue
Capacity Retention87.4% after 250 cycles
Half Wave Potential320 mV vs. Ag/AgCl
Coulombic Efficiency97-99%
Stability in Acidic MediumYes

Medicinal Chemistry

Antineuroinflammatory and Antiproliferative Activities
Research has indicated that this compound exhibits significant antineuroinflammatory properties. In vitro studies using murine microglial BV-2 cells showed that it effectively reduced nitric oxide levels, suggesting its potential use in treating neuroinflammatory conditions . Furthermore, its antiproliferative effects have been observed, indicating possible applications in cancer therapy.

Case Study: Neuroinflammation Treatment
A detailed study assessed the impact of various concentrations of this compound on NO production in BV-2 cells. The results indicated a dose-dependent decrease in NO levels, supporting its role as an anti-inflammatory agent .

Environmental Science

Oxidation Processes
The oxidation of this compound has been studied extensively for its implications in environmental chemistry. Research showed that ferric iron (Fe(III)) can mediate the oxidation of this compound under both aerobic and anaerobic conditions. Understanding these processes can help elucidate the environmental fate of phenolic compounds .

Table 2: Oxidation Characteristics of this compound

ConditionObserved ReactionNotes
AerobicRapid oxidationInvolves reactive radicals
AnaerobicSlow reductionControlled environment needed

Synthesis and Stability Challenges

The stability of this compound under various conditions poses challenges for its application. Studies have shown that it is prone to oxidation and degradation under UV light and alkaline conditions. Research efforts have focused on optimizing synthesis methods to enhance stability, such as using specific solvents to minimize side reactions during electrochemical applications .

Comparison with Similar Compounds

2-Methoxyhydroquinone is similar to other hydroquinone derivatives, such as:

Compared to these compounds, this compound is unique due to its specific methoxy substitution pattern, which influences its chemical reactivity and applications.

Biological Activity

2-Methoxyhydroquinone (MHQ) is a phenolic compound with significant biological activity, particularly in enzymatic reactions and potential therapeutic applications. This article reviews the biological properties of MHQ, focusing on its enzymatic interactions, antioxidant properties, and implications for various applications.

This compound, with the chemical formula C7H8O3\text{C}_7\text{H}_8\text{O}_3, is a derivative of hydroquinone and is often synthesized from vanillin. It exhibits antioxidant properties and has been studied for its role in redox chemistry.

Enzymatic Activity

Recent studies have identified enzymes from Phanerochaete chrysosporium that effectively degrade lignin-derived compounds, including MHQ. Two specific enzymes, PcHGD1 and PcHGD2, have been characterized as dioxygenases capable of cleaving the aromatic rings of MHQ. These enzymes demonstrate a high catalytic efficiency, particularly for MHQ compared to other substrates like homogentisate (HGA) and dimethoxyhydroquinone (DMHQ) .

Table 1: Kinetic Parameters of PcHGD Enzymes on MHQ

EnzymeSubstratekcatk_{cat} (s1^{-1})KmK_m (µM)kcat/Kmk_{cat}/K_m (µM1^{-1}s1^{-1})
PcHGD1MHQ0.12502.4
PcHGD2MHQ0.10601.67

Antioxidant Properties

MHQ has been shown to possess significant antioxidant activity. Studies involving various 2-methoxyphenols indicate that these compounds can act as selective cyclooxygenase-2 (COX-2) inhibitors, which are relevant in the context of non-steroidal anti-inflammatory drugs (NSAIDs). The antioxidant capacity was evaluated using the DPPH radical-scavenging method, revealing that MHQ effectively neutralizes free radicals .

Case Study: Antioxidant Activity Assessment

In a study assessing the cytotoxicity and antioxidant activity of several 2-methoxyphenols, including MHQ, it was found that:

  • Cytotoxicity : The order of cytotoxicity was established, with MHQ exhibiting moderate effects compared to stronger antioxidants like curcumin.
  • DPPH Scavenging Activity : The IC50 value for MHQ was determined to be approximately 25 µM, indicating its potential as an effective antioxidant .

Applications in Energy Storage

MHQ has been explored for its applications in energy storage systems, particularly in aqueous redox flow batteries. Research indicates that it can serve as a redox-active electrolyte with stable cycling performance under controlled conditions. The presence of semiquinone intermediates during electrochemical reactions poses challenges; however, these can be mitigated through appropriate electrolyte formulations .

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for characterizing 2-methoxyhydroquinone, and how do they validate its purity?

To characterize this compound, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are standard. NMR identifies functional groups (e.g., methoxy, hydroxyl) and confirms substitution patterns, while MS validates molecular weight (140.14 g/mol) and fragmentation patterns. For purity assessment, high-resolution MS (e.g., UHPLC-Orbitrap MS) detects trace impurities by analyzing characteristic ions like C₆H₃O₃⁻ and C₇H₇O₃⁻ . High-performance liquid chromatography (HPLC) with UV detection further quantifies purity.

Q. What synthetic routes are available for this compound, and how are intermediates controlled?

A common method involves esterification of this compound with reagents like dicyclohexylcarbodiimide (DCC) to form derivatives (e.g., benzoic acid esters) . Alternatively, oxidation of vanillin via the Dakin reaction produces this compound . Key intermediates (e.g., semiquinone radicals) are monitored using electron paramagnetic resonance (EPR) spectroscopy to avoid side reactions. Reaction optimization includes pH control (neutral to slightly acidic) and inert atmospheres to prevent oxidation .

Q. How is this compound stabilized for use in aqueous redox-flow batteries?

In battery electrolytes, this compound is stabilized using phosphoric acid (H₃PO₄) to prevent decomposition via semiquinone intermediates. Cyclic voltammetry confirms reversible redox behavior (quinone/hydroquinone transitions) over hundreds of cycles. Electrolyte pH must remain below 3 to stabilize radicals and minimize side reactions .

Advanced Research Questions

Q. How does the methoxy group in this compound influence its oxidative potential (OP) compared to hydroquinone?

The methoxy group acts as an electron-donating substituent , stabilizing semiquinone radicals via resonance, which enhances OP. For example, this compound exhibits an OP of 125.8 pmol min⁻¹ μg⁻¹ (measured by dithiothreitol (DTT) decay assays ), while hydroquinone shows negligible activity. Radical stabilization facilitates electron transfer to reactive oxygen species (ROS) like superoxide (O₂•⁻), accelerating oxidative chain reactions .

Q. How do NOx levels and photochemical aging affect the oxidative potential of this compound in atmospheric studies?

Under low NOx conditions, photochemical aging (e.g., 0.5 days) reduces the abundance of C₆H₃O₃⁻ and C₇H₇O₃⁻ ions in secondary organic aerosols (SOA) by 21–37%, lowering OP. Conversely, prolonged aging (5 days) with NOx increases OP due to nitro-containing byproduct formation. Researchers must account for competing reaction pathways (e.g., OH-adduct vs. nitro-compound formation) when modeling atmospheric OP .

Q. What contradictions exist in the catalytic activity of this compound in Fenton-like reactions, and how are they resolved?

While this compound enhances Fenton-like phenol degradation via HO· radical generation under light, its activity varies with oxygen content in reduced graphene oxide (rGO) . Quenching experiments with dimethyl sulfoxide (DMSO) confirm radical involvement. Contradictions arise from competing stabilization mechanisms (e.g., methoxy vs. hydroxyl group interactions), requiring time-resolved spectroscopy to disentangle pathways .

Q. How is this compound implicated in microbial aromatic metabolism, and what methodologies validate its role?

In Aspergillus niger, this compound is a proposed intermediate in the conversion of vanillic acid, bypassing the protocatechuic acid pathway. Enzyme assays and transcriptome profiling reveal upregulated genes (e.g., prcA) during growth on methoxy-substituted aromatics. Phenotypic screening (e.g., ΔprcA mutants) and metabolite tracking via LC-MS/MS confirm pathway specificity .

Q. What strategies mitigate decomposition of this compound in electrochemical applications?

Decomposition via quinoid radicals is minimized by:

  • Using H₃PO₄-based electrolytes to stabilize semiquinone intermediates.
  • Optimizing charge-discharge protocols to avoid over-oxidation.
  • Incorporating radical scavengers (e.g., TEMPO) in electrolyte formulations.
    In situ Raman spectroscopy monitors structural integrity during cycling .

Q. Methodological Considerations

  • OP Measurement : Use DTT assays with mass-normalized decay rates (pmol min⁻¹ μg⁻¹) and validate via UHPLC-Orbitrap MS .
  • Electrochemical Stability : Perform cyclic voltammetry in pH-controlled (1–3) electrolytes with Ag/AgCl reference electrodes .
  • Microbial Pathway Analysis : Combine gene knockout studies, enzyme activity assays, and metabolite profiling .

Properties

IUPAC Name

2-methoxybenzene-1,4-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7-4-5(8)2-3-6(7)9/h2-4,8-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAQYHRQFABOIFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00231716
Record name Methoxyhydroquinone
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Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

824-46-4
Record name 2-Methoxyhydroquinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=824-46-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methoxyhydroquinone
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methoxyhydroquinone
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Record name 2-methoxyhydroquinone
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Record name METHOXYHYDROQUINONE
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Synthesis routes and methods

Procedure details

A mixture of 1.00 g (7.10 mmol) of methoxyhydroquinone (3), 2.50 g (10.7 mmol) of silver oxide, and 1.20 g (8.50 mmol) of K2CO3 in 50 mL of benzene was stirred under argon at 25° C. for 3 h, the mixture was filtered through Celite, and washed with 5 mL of dichloromethane. The filtrate was concentrated to give 0.970 g (99% yield) of methoxybenzoquinone (6): 1H NMR d 6.72 (s, 2H), 5.95 (s, 1H), 3.84 (s, 3H). 13CNMR d 187.4, 181.6, 137.1, 134.4, 111.5, 107.6, 56.2. This material was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
N-(3-fluoro-4-hydroxyphenyl)-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide
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